4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine
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Overview
Description
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a piperidine ring linked to a chloropyridine moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the chloropyridine intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.
Etherification: The chloropyridine intermediate is then reacted with a piperidine derivative to form the ether linkage.
Cyclobutylation: The resulting intermediate is further reacted with a cyclobutylating agent to introduce the cyclobutyl group.
Pyrimidine formation: Finally, the pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce fully saturated piperidine derivatives.
Scientific Research Applications
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be explored for its properties in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
- 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
Uniqueness
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the specific arrangement of functional groups differentiate it from other similar compounds, potentially leading to unique applications and interactions.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-cyclobutylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-11-21-7-4-18(16)25-12-14-5-8-24(9-6-14)19-10-17(22-13-23-19)15-2-1-3-15/h4,7,10-11,13-15H,1-3,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGCUBXKOVREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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